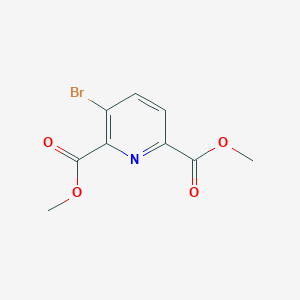
Dimethyl 3-bromopyridine-2,6-dicarboxylate
説明
Dimethyl 3-bromopyridine-2,6-dicarboxylate is a ditopic macrocycle having two xylyl rings linked by diethylene glycol and 2,6-pyridinediamide spacers . It acts as a host molecule capable of forming complexes with diphenylurea derivatives .
Synthesis Analysis
The synthesis of Dimethyl 3-bromopyridine-2,6-dicarboxylate involves heating a stirred solution of 3-bromopyridine-2,6-dicarboxylic acid in methanol with concentrated sulfuric acid . The reaction mixture is heated to 65 °C and maintained at that temperature for 5 hours . After cooling to room temperature, the reaction mixture is basified by careful addition of aqueous sodium bicarbonate solution and further diluted with water . The white solid obtained is collected by filtration, washed with plenty of water, and then oven-dried at 40 °C to obtain Dimethyl 3-bromopyridine-2,6-dicarboxylate .Molecular Structure Analysis
The molecular formula of Dimethyl 3-bromopyridine-2,6-dicarboxylate is C9H8BrNO4 . Its molecular weight is 274.07 . The InChI code is 1S/C9H8BrNO4/c1-14-8(12)6-4-3-5(10)7(11-6)9(13)15-2/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
Dimethyl 3-bromopyridine-2,6-dicarboxylate has a boiling point of 370.4±37.0C at 760 mmHg . It is a solid at room temperature . Its flash point is 177.8 .科学的研究の応用
Synthesis Methodology : Dimethyl 3-bromopyridine-2,6-dicarboxylate is involved in various synthesis methodologies. For instance, a practical bromination approach to synthesize dimethyl 6,6’- Bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate has been developed. This method focuses on avoiding impurities and difficulties in purification, common in direct bromination methods (Ou, Ruonan, & Bo, 2019).
Development of Dye-Sensitized Solar Cells : Copper(I) complexes with ligands derived from dimethyl 3-bromopyridine-2,6-dicarboxylate have been synthesized for use in copper-based dye-sensitized solar cells. These complexes are crucial for developing efficient solar cells (Constable et al., 2009).
Antioxidant Properties : Studies on 6-substituted-2,4-dimethyl-3-pyridinols, synthesized from 3-bromopyridine precursors, have shown interesting antioxidant properties. These compounds are significant in the field of organic chemistry and medicinal applications (Wijtmans et al., 2004).
Chemical Reactions and Complexations : Research has been conducted on the BF3 directed lithiation of 3-bromopyridine, providing insights into various chemical reactions and complex formations. Such studies are vital for understanding reaction mechanisms in organic synthesis (Dhau et al., 2013).
Electrochemical Applications : The compound is used in electrochemical processes, such as the electrochemical homocoupling of 2-bromomethylpyridines. These studies help in understanding electrochemical reactions and developing new methods in this field (França et al., 2002).
Pharmaceutical Synthesis : It's also used in the synthesis of various pharmaceutical compounds, showcasing its versatility in drug development and chemical synthesis (Prostakov et al., 1986).
Safety and Hazards
作用機序
Target of Action
Similar compounds are often used as ligands to form complexes with ions such as pd (ii), pt (ii), cu (ii), co (ii) and zn (ii) . These complexes can have various roles in biological systems, including catalysis, signal transduction, and molecular recognition.
Mode of Action
It is likely that the compound interacts with its targets through the formation of coordinate covalent bonds, given its potential role as a ligand . This interaction can result in changes to the target’s structure and function, potentially altering biochemical pathways.
Biochemical Pathways
The compound’s potential to form complexes with various ions suggests that it could influence a wide range of biochemical processes, from enzymatic reactions to signal transduction pathways .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 2.05 , which could influence its distribution within the body.
Result of Action
Given its potential to form complexes with various ions, it could influence a variety of cellular processes, potentially leading to changes in cell function or signaling .
特性
IUPAC Name |
dimethyl 3-bromopyridine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-14-8(12)6-4-3-5(10)7(11-6)9(13)15-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQSYOBORZULRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901188193 | |
| Record name | 2,6-Pyridinedicarboxylic acid, 3-bromo-, 2,6-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
316808-11-4 | |
| Record name | 2,6-Pyridinedicarboxylic acid, 3-bromo-, 2,6-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=316808-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Pyridinedicarboxylic acid, 3-bromo-, 2,6-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![ethyl 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1446314.png)

![N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride](/img/structure/B1446318.png)

![2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid](/img/structure/B1446321.png)